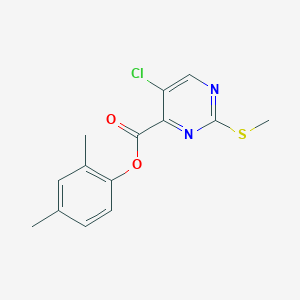

2,4-Dimethylphenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate

Description

Properties

IUPAC Name |

(2,4-dimethylphenyl) 5-chloro-2-methylsulfanylpyrimidine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O2S/c1-8-4-5-11(9(2)6-8)19-13(18)12-10(15)7-16-14(17-12)20-3/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEPDIVFZEJFMOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC(=O)C2=NC(=NC=C2Cl)SC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethylphenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate typically involves the reaction of 2,4-dimethylphenylamine with 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 5 undergoes nucleophilic substitution under controlled conditions:

Key Observations :

-

Amine substitutions proceed efficiently at room temperature with tertiary amines as bases .

-

Hydrolysis of the ester group (2,4-dimethylphenyl) to carboxylic acid requires harsh alkaline conditions .

Oxidation of Methylsulfanyl Group

The methylsulfanyl (–SMe) group at position 2 is susceptible to oxidation:

Mechanistic Insight :

-

Oxidation to sulfones improves binding affinity to Plasmodium falciparum kinases (e.g., PfPK6 IC₅₀ = 236 nM) .

-

Sulfoxide formation is reversible under reducing conditions .

Cyclization and Heterocycle Formation

The pyrimidine core participates in cyclization reactions to form fused heterocycles:

Notable Example :

Ester Group Reactivity

The 2,4-dimethylphenyl ester undergoes transesterification and hydrolysis:

| Reaction | Conditions | Outcome | Catalyst |

|---|---|---|---|

| Transesterification | Alcohol, acid catalyst | Alkyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylates | H₂SO₄ or TsOH |

| Acid hydrolysis | HCl (2N), 80°C | 5-Chloro-2-(methylsulfanyl)pyrimidine-4-carboxylic acid | – |

Structural Impact :

Catalytic Cross-Coupling Reactions

Palladium-mediated couplings enable aryl/heteroaryl functionalization:

Performance Metrics :

Stability and Degradation Pathways

Critical stability parameters under storage conditions:

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrimidine derivatives, including 2,4-Dimethylphenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. The presence of chlorine and methylsulfanyl groups is believed to enhance lipophilicity and reactivity, facilitating better interaction with microbial targets .

Cancer Therapeutics

The compound's structural analogs have been investigated for their potential as modulators of epidermal growth factor receptors (EGFR), which are critical in cancer progression. Substituted pyrimidines have shown promise in inhibiting cancer cell proliferation in vitro and in vivo, suggesting that this compound could be a candidate for further exploration in cancer treatment .

Agricultural Applications

Herbicide Development

The compound has potential applications as a herbicide due to its ability to inhibit specific enzymatic pathways in plants. Research into similar pyrimidine derivatives has demonstrated their effectiveness at controlling weed species without adversely affecting crop yields. The chlorinated and methylsulfanyl substitutions may contribute to selective toxicity against unwanted flora .

Material Science

Polymer Chemistry

In material science, the incorporation of pyrimidine derivatives into polymer matrices has been studied for developing advanced materials with enhanced thermal stability and mechanical properties. The unique bonding characteristics of the compound allow for the formation of robust networks that can withstand high temperatures and stress .

Case Studies

Mechanism of Action

The mechanism of action of 2,4-Dimethylphenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed biological effects. For instance, the compound may inhibit certain enzymes or receptors involved in disease processes, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

4-Chloro-2-(methylsulfanyl)pyrimidine-5-carboxylate: Similar structure but lacks the 2,4-dimethylphenyl group.

2,4-Dichloro-6-methylpyrimidine: Contains two chlorine atoms and a methyl group but lacks the carboxylate and methylsulfanyl groups.

Uniqueness

2,4-Dimethylphenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,4-dimethylphenyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable intermediate in drug discovery and development.

Biological Activity

2,4-Dimethylphenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

The molecular formula for this compound is with a molecular weight of approximately 307.8 g/mol. The structure includes a pyrimidine ring substituted with a methylsulfanyl group and a carboxylate moiety, which may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The presence of the chloro and methylsulfanyl groups enhances its lipophilicity, potentially improving membrane permeability and bioavailability.

Potential Targets

- Kinases : Studies indicate that similar pyrimidine derivatives can inhibit various kinases involved in cellular signaling pathways.

- Antimicrobial Activity : The compound may exhibit antimicrobial properties by disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

Antimalarial Activity

Recent research highlighted the role of pyrimidine derivatives in inhibiting plasmodial kinases such as PfGSK3 and PfPK6, which are crucial for the malaria parasite's lifecycle. For instance, related compounds demonstrated IC50 values in the nanomolar range against these targets, suggesting that this compound may possess similar antimalarial potential .

Data Table: Biological Activity Overview

| Activity Type | Target | IC50/EC50 Values | Reference |

|---|---|---|---|

| Antimalarial | PfGSK3 | ~17 nM | |

| Anticancer (Caco-2) | Viability Reduction | 39.8% | |

| Anticancer (A549) | Viability Reduction | 31.9% |

Case Studies

- Antimalarial Screening : A study focused on a series of pyrimidine derivatives found that compounds with structural similarities to this compound effectively inhibited PfGSK3 and PfPK6, leading to reduced malaria parasite proliferation.

- Anticancer Research : In another investigation, thiazole derivatives were tested against various cancer cell lines, revealing that modifications in their chemical structure could significantly enhance their anticancer effects. This indicates that further exploration of the biological activity of this compound could yield promising results.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2,4-dimethylphenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate, and how do reaction conditions influence yield?

- Methodology : Multi-step synthesis typically involves:

- Step 1 : Chlorination of pyrimidine precursors (e.g., using POCl₃ or SOCl₂) to introduce the 5-chloro substituent .

- Step 2 : Thioether formation via nucleophilic substitution with methanethiol or methylsulfanyl reagents.

- Step 3 : Esterification of the carboxylic acid group with 2,4-dimethylphenol under coupling agents like DCC or EDCI .

- Key Considerations : Optimize reaction temperature (e.g., 80–100°C for chlorination) and solvent polarity (e.g., DMF for nucleophilic substitutions) to minimize side reactions. Yields for analogous compounds range from 40–70% depending on purification methods .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

- Analytical Workflow :

- ¹H/¹³C NMR : Confirm substituent positions (e.g., methylsulfanyl at C2, chloro at C5) via characteristic shifts:

- Methylsulfanyl (δ 2.5–2.7 ppm for ¹H; δ 15–20 ppm for ¹³C) .

- Aromatic protons (δ 6.8–7.5 ppm for dimethylphenyl) .

- HPLC-MS : Ensure purity (>95%) and verify molecular weight (M+1 = ~363 g/mol) .

- Contingency : Discrepancies in NMR peaks may arise from rotamers; use variable-temperature NMR or X-ray crystallography for resolution .

Advanced Research Questions

Q. What strategies mitigate oxidation of the methylsulfanyl group during storage or reaction?

- Oxidation Prevention :

- Storage : Use inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) at –20°C .

- Reaction Design : Avoid strong oxidizers (e.g., H₂O₂, O₃) in synthetic steps. Replace with mild reagents (e.g., TEMPO for controlled oxidation) .

Q. How can computational modeling guide the design of derivatives targeting enzyme inhibition?

- In Silico Workflow :

- Docking Studies : Use PyMol or AutoDock to model interactions with enzymes (e.g., DHFR or kinases). The chloro and methylsulfanyl groups show affinity for hydrophobic pockets .

- QSAR Analysis : Correlate substituent electronegativity (e.g., Cl vs. F) with inhibitory potency. Cl substituents enhance binding in analogous pyrimidines (IC₅₀ improvement by 2–5×) .

- Validation : Compare with bioassay data from enzyme inhibition assays (e.g., fluorescence-based kinase assays) .

Experimental Design & Data Analysis

Q. How should researchers address low solubility in aqueous buffers during biological assays?

- Solubilization Methods :

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrins for in vitro studies .

- Prodrug Design : Synthesize phosphate esters or glycosylated derivatives to enhance hydrophilicity .

Q. What experimental controls are critical when assessing cytotoxicity in cell-based studies?

- Controls to Include :

- Vehicle Controls : DMSO at matching concentrations.

- Positive Controls : Cisplatin or staurosporine for apoptosis induction.

- Metabolic Interference Checks : Use resazurin assays alongside ATP-based kits to confirm viability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.